molecular formula C12H9ClN4O2 B3731094 7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No. B3731094
M. Wt: 276.68 g/mol
InChI Key: AEPBKVYSXOTJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a heterocyclic organic compound that belongs to the triazolopyrimidine family. It has a molecular weight of 316.76 g/mol and a chemical formula of C12H8ClN5O2.

Mechanism of Action

The mechanism of action of CTAP involves its binding to the mu-opioid receptor, which results in the inhibition of the receptor's activity. This inhibition leads to a reduction in the release of neurotransmitters such as dopamine, which are involved in the modulation of pain and reward pathways in the brain. CTAP has been shown to be a highly selective antagonist for the mu-opioid receptor, making it an ideal tool for studying the function of this receptor.
Biochemical and Physiological Effects
CTAP has been shown to have a number of biochemical and physiological effects. In addition to its role as a selective antagonist for the mu-opioid receptor, CTAP has also been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be due to the modulation of the release of neurotransmitters such as serotonin and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using CTAP in lab experiments is its high selectivity for the mu-opioid receptor. This selectivity allows researchers to study the function of this receptor in a more targeted manner. Additionally, CTAP is relatively easy to synthesize, making it readily available for use in lab experiments.
One of the limitations of using CTAP in lab experiments is its potential for off-target effects. While CTAP is highly selective for the mu-opioid receptor, it may also interact with other receptors in the brain, leading to unintended effects. Additionally, CTAP has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.

Future Directions

There are several future directions for research involving CTAP. One potential area of study is the development of CTAP-based therapies for the treatment of pain and addiction. CTAP's high selectivity for the mu-opioid receptor makes it an ideal candidate for the development of targeted therapies that can modulate the activity of this receptor.
Another potential area of study is the development of CTAP-based imaging agents for the detection of mu-opioid receptors in the brain. CTAP's high affinity for the mu-opioid receptor could be leveraged to develop imaging agents that can detect changes in receptor activity in response to various stimuli.
Conclusion
In conclusion, CTAP is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high selectivity for the mu-opioid receptor makes it an ideal tool for studying the function of this receptor in the brain. While CTAP has several advantages for use in lab experiments, its potential for off-target effects and lack of extensive human studies highlight the need for further research in this area.

Scientific Research Applications

CTAP has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of CTAP is in the field of neuroscience, where it is used as a selective antagonist for the mu-opioid receptor. This receptor is involved in the modulation of pain and reward pathways in the brain, and CTAP has been shown to have a high affinity for this receptor, making it an ideal tool for studying its function.

properties

IUPAC Name

7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2/c13-8-3-1-7(2-4-8)10-5-9(11(18)19)16-12-14-6-15-17(10)12/h1-6,10H,(H,18,19)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPBKVYSXOTJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 3
7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 4
7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 5
7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 6
7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

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